

AHR Western Blotting Technical Support Center

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Compound of Interest

Compound Name: AHR 10240

Cat. No.: B132701

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aryl Hydrocarbon Receptor (AHR) western blotting.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of AHR in a western blot?

A1: The predicted molecular weight of human AHR is approximately 96 kDa.^[1] However, it can be observed in a range of 100-110 kDa in western blots, potentially due to post-translational modifications.^{[1][2]}

Q2: Which cell lines are suitable as positive controls for AHR expression?

A2: Several cell lines can be used as positive controls for AHR expression. Human HeLa, PC-3, and CACO-2 whole-cell lysates have shown positive results.^[3] Additionally, mouse hepatoma (Hepa-1c1c7), mouse myoblast (C2C12), and mouse lung tissue lysates are also suitable.^{[2][4]}

Q3: What is a key downstream marker to confirm AHR activation?

A3: A robust and commonly used biomarker for AHR activation is the induction of Cytochrome P450 1A1 (CYP1A1) gene expression.^[5] Upon activation, the AHR translocates to the nucleus and dimerizes with ARNT, leading to the transcription of target genes like CYP1A1.^{[6][7]} This can be measured by an increase in CYP1A1 protein levels via western blot.^[5]

Q4: What is the subcellular localization of AHR?

A4: In its inactive state, AHR is predominantly found in the cytoplasm complexed with chaperone proteins like HSP90.[6][7] Upon ligand binding, AHR translocates to the nucleus.[6][8][9] Therefore, depending on the cellular state, AHR can be detected in both the cytoplasmic and nuclear fractions.

Troubleshooting Guide

This guide addresses common issues encountered during AHR western blotting experiments.

Issue	Potential Cause	Recommended Solution
Weak or No Signal	Insufficient Protein Loaded: The amount of AHR in the sample may be below the detection limit.	Increase the amount of protein loaded per lane. For cell lysates, 20-50 µg is a common starting point. [10]
Low AHR Expression in Cell Line: The chosen cell line may not express sufficient levels of AHR.	Confirm AHR expression in your cell line using a positive control cell line known to express AHR (e.g., HepG2, HeLa). [1] [3]	
Inefficient Protein Transfer: Proteins, especially larger ones like AHR (~96 kDa), may not have transferred efficiently from the gel to the membrane.	Optimize transfer conditions (time, voltage). Using a PVDF membrane is often recommended. For large proteins, consider a wet transfer overnight at 4°C. [11]	
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.	Titrate the primary antibody to find the optimal concentration. A common starting dilution is 1:1000. [1] [6] Ensure the secondary antibody is used at the recommended dilution (e.g., 1:5000 - 1:10000). [3] [12]	
Antibody Inactivity: The antibody may have lost activity due to improper storage or handling.	Store antibodies as recommended by the manufacturer, typically at -20°C, and avoid repeated freeze-thaw cycles. [6] [13]	
High Background	Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.	Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Use 5% non-fat dry milk or 3-5% BSA in TBST as the blocking agent. [3] [14]

Antibody Concentration Too High: The primary or secondary antibody concentration is too high, leading to non-specific binding.	Reduce the concentration of the primary and/or secondary antibody.[11]	
Insufficient Washing: Residual unbound antibodies can cause high background.	Increase the number and duration of wash steps (e.g., 3-5 washes for 5-10 minutes each with TBST) after primary and secondary antibody incubations.	
Multiple Bands/Wrong Size	Protein Degradation: AHR protein may have been degraded by proteases during sample preparation.	Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the preparation process.[15][16]
Post-Translational Modifications: Glycosylation or other modifications can cause the protein to migrate at a different size than predicted.	The observed molecular weight of AHR can be higher than the predicted 96 kDa due to such modifications.[1]	
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.	Use a validated antibody and consider performing a knockdown or knockout experiment to verify antibody specificity.[17]	
Alternative Splicing: Different isoforms of AHR may exist.	Consult protein databases to check for known isoforms of AHR that might be detected by your antibody.[18]	

Experimental Protocols

Standard AHR Western Blotting Protocol

This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.

1. Sample Preparation (Cell Lysates)[\[10\]](#)[\[16\]](#)[\[19\]](#)

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate or agitate the lysate to ensure complete lysis and shear DNA.
- Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
- Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE and Protein Transfer[\[20\]](#)

- Mix 20-50 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load samples onto an SDS-polyacrylamide gel (a gradient gel, e.g., 4-12%, can be effective).
- Run the gel to separate proteins by molecular weight.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting[\[3\]](#)[\[12\]](#)[\[14\]](#)

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Wash the membrane 3 times for 5 minutes each with TBST.

- Incubate the membrane with the primary AHR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions range from 1:1000 to 1:2000.[\[1\]](#)
- Wash the membrane 3 times for 5 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane 3-5 times for 5 minutes each with TBST.

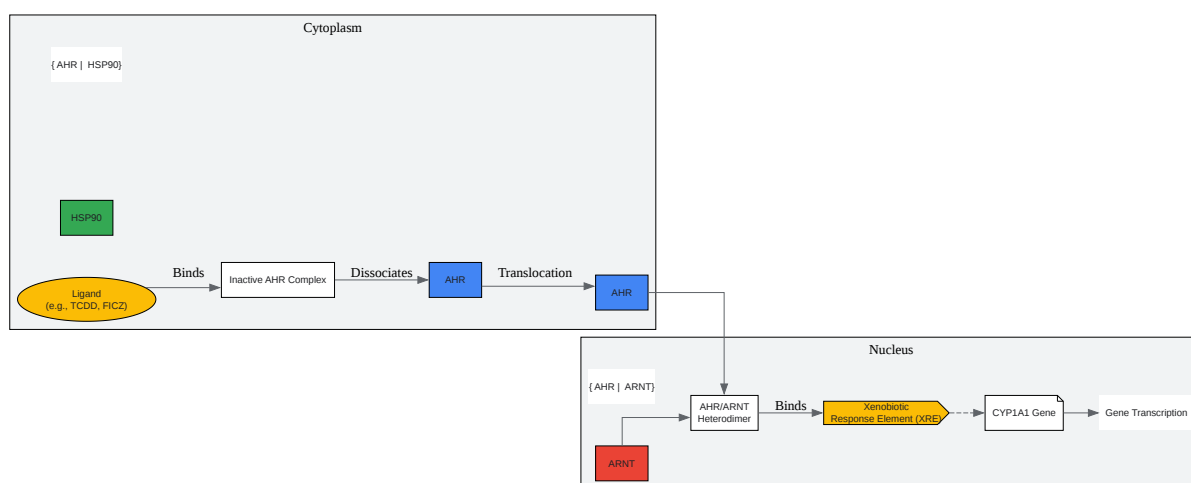
4. Detection[\[20\]](#)

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.

Quantitative Data Summary

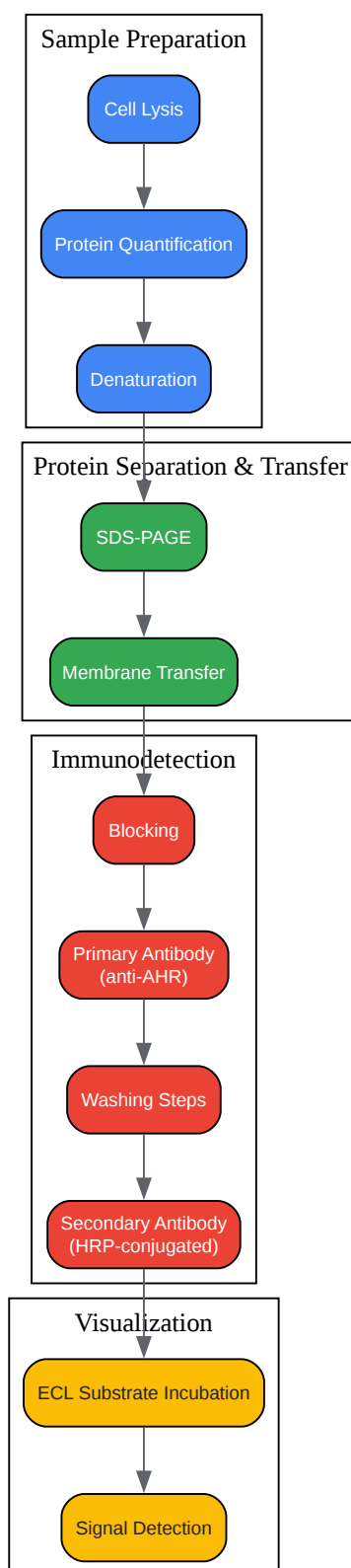
Parameter	Recommended Range/Value	Source(s)
Protein Load (Cell Lysate)	20 - 50 µg per lane	[12] [19]
Primary Antibody Dilution	1:1000 - 1:2000	[1] [6]
Primary Antibody Incubation	Overnight at 4°C or 1.5 hours at room temperature	[1] [3]
Secondary Antibody Dilution	1:5000 - 1:10000 (HRP-conjugated)	[3] [12]
Blocking Time	1 hour at room temperature or overnight at 4°C	
Blocking Agent	5% Non-fat dry milk or 3-5% BSA in TBST	[3] [14]

Visualizations



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Caption: AHR Signaling Pathway Activation.



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Caption: AHR Western Blotting Experimental Workflow.



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Caption: Troubleshooting Logic for AHR Western Blotting.

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